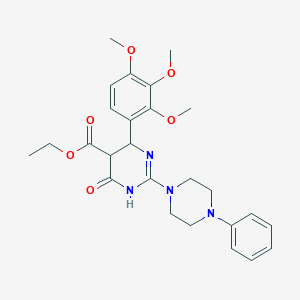![molecular formula C25H20N6O B265024 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, also known as MBQ-167, is a novel small molecule compound that has shown promising results in scientific research applications. It belongs to the class of pyrroloquinoxaline derivatives and has been found to possess potent antitumor activity.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 has been found to be overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been found to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. In addition, it has been found to modulate the expression of several genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is its potent antitumor activity. It has been found to be effective against various types of cancer cell lines, including those that are resistant to chemotherapy. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as an anticancer drug.
One limitation of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is its complex synthesis method, which may limit its availability for research purposes. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as an anticancer drug.
Future Directions
There are several future directions for the research on 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer drugs. Another direction is to study its pharmacokinetics and pharmacodynamics, which are important factors in drug development. In addition, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine may increase its availability for research purposes.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex process that involves several steps. The starting material for the synthesis is 4-methoxyaniline, which is reacted with 2-nitrobenzaldehyde to form 1-(4-methoxyphenyl)-2-nitroethene. The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 1-methyl-1H-benzimidazole-2-carbaldehyde to form the final product, 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
Product Name |
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
|---|---|
Molecular Formula |
C25H20N6O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H20N6O/c1-30-20-10-6-5-9-19(20)29-24(30)21-22-25(28-18-8-4-3-7-17(18)27-22)31(23(21)26)15-11-13-16(32-2)14-12-15/h3-14H,26H2,1-2H3 |
InChI Key |
HKDIERVVVJIHGY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)

![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)
![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)